Entonox

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Entonox is a medical gas composed of 50% nitrous oxide and 50% oxygen. It is primarily used for its analgesic and anesthetic properties in various medical settings, including emergency medicine, dentistry, and during labor. The nitrous oxide component acts as an inhalational anesthetic, while the oxygen ensures adequate oxygenation during its administration. This gas mixture is colorless, non-flammable, and has a slightly sweet odor, making it relatively pleasant for patients to inhale .

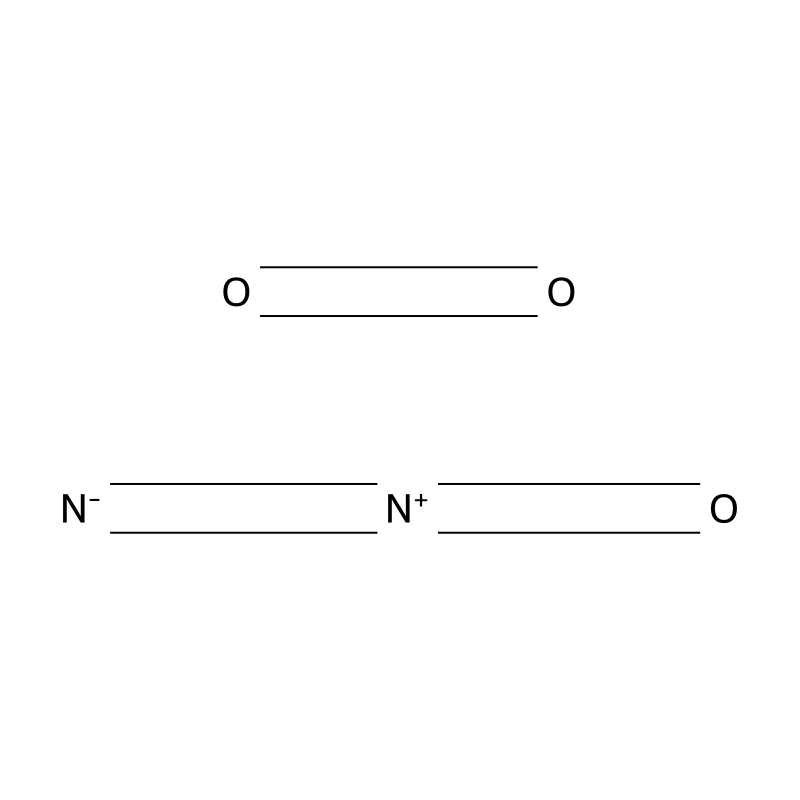

Nitrous oxide is generally stable under standard conditions but can undergo decomposition at elevated temperatures, breaking down into nitrogen and oxygen:

This reaction typically occurs at temperatures above 575°C (1,071°F) and can be catalyzed by specific agents. Nitrous oxide also supports combustion by releasing oxygen radicals, which can ignite combustible materials . Additionally, it reacts with strong reducing agents such as phosphine and stannous chloride .

The pharmacological effects of nitrous oxide are not entirely understood but involve modulation of various ligand-gated ion channels in the central nervous system. It has been shown to inhibit N-methyl-D-aspartate receptor-mediated currents, contributing to its anesthetic effects. The onset of action is rapid, occurring within 30 seconds of inhalation, with effects lasting about one minute before dissipating quickly upon cessation of use . Its analgesic potency is approximately equivalent to that of 15 mg of morphine administered subcutaneously .

Entonox is synthesized by mixing equal parts of nitrous oxide and oxygen gases under controlled conditions. This process typically involves the following steps:

- Purification: Both gases are purified to remove impurities that could affect their medical use.

- Compression: The gases are compressed into high-pressure cylinders while maintaining the desired volumetric ratio.

- Quality Control: The final mixture undergoes rigorous testing to ensure compliance with pharmacopoeial standards for medical gases .

Entonox is widely utilized in various clinical scenarios:

- Pain Management: Commonly used for pain relief during labor and minor surgical procedures.

- Anesthesia: Acts as a sedative in dental procedures and emergency medicine.

- Anxiolytic Effects: Provides relaxation for patients undergoing stressful medical interventions.

Its ease of self-administration allows patients to control their intake, making it a preferred choice in many situations .

Entonox can interact with other medications, particularly those affecting the central nervous system. For example, combining nitrous oxide with selective serotonin reuptake inhibitors may increase the risk or severity of adverse effects. Additionally, its use alongside other anesthetics can potentiate their effects, necessitating careful monitoring during administration .

Several compounds share similarities with Entonox in terms of their anesthetic or analgesic properties. Here are some notable comparisons:

| Compound Name | Composition | Key Characteristics |

|---|---|---|

| Xenon | Noble gas | Non-flammable; provides rapid anesthesia; expensive |

| Halothane | Halogenated hydrocarbon | Potent inhalational anesthetic; associated with liver toxicity |

| Isoflurane | Fluorinated ether | Commonly used in general anesthesia; less soluble than nitrous oxide |

| Desflurane | Fluorinated ether | Rapid onset and offset; requires special vaporizer |

| Sevoflurane | Fluorinated ether | Used in pediatric anesthesia; less pungent than halothane |

Uniqueness of Entonox

Entonox stands out due to its balanced composition of nitrous oxide and oxygen, providing both analgesic effects and ensuring adequate oxygenation during use. Its rapid onset and offset make it particularly suitable for outpatient procedures where quick recovery is desired. Unlike other anesthetics that may require more extensive monitoring or have longer recovery times, Entonox allows for self-administration and rapid patient turnover in clinical settings .

Entonox presents as a colorless gas at standard temperature and pressure conditions [3] [7]. The mixture exhibits a slightly sweet odor, which is characteristic of its nitrous oxide component [3] [6] [7]. This distinctive organoleptic property derives from the presence of nitrous oxide, which inherently possesses sweet-smelling characteristics at concentrations found in the Entonox formulation [6] [14]. The gas mixture maintains its gaseous state under normal atmospheric conditions and does not exhibit any visible coloration or opacity [3] [20].

The physical appearance of Entonox remains consistent as a compressed gas when stored in appropriate cylinder systems [7] [20]. Under standard storage conditions, the mixture maintains homogeneity without visible phase separation or precipitation [8] [10]. The sweet odor profile serves as a distinguishing characteristic that differentiates Entonox from other medical gas mixtures, though the intensity of this olfactory property remains relatively mild compared to pure nitrous oxide [6] [14].

Molecular Weight and Density Parameters

The molecular weight of Entonox, calculated as a 50:50 volume mixture of nitrous oxide and oxygen, equals 38.01 grams per mole [5]. This value represents the weighted average of the constituent components, with nitrous oxide contributing a molecular weight of 44.01 grams per mole and oxygen contributing 32.00 grams per mole [6] [14] [19].

| Parameter | Value | Units |

|---|---|---|

| Molecular Weight | 38.01 | g/mol |

| Density at Standard Temperature and Pressure | 1.696 | kg/m³ |

| Density at 20°C and 1 atmosphere | 1.580 | kg/m³ |

| Relative Density (Air = 1) | 1.312 | dimensionless |

The density characteristics of Entonox demonstrate significant variation with temperature conditions [2] [5] [7]. At standard temperature and pressure conditions (0°C, 1 atmosphere), the mixture exhibits a density of 1.696 kilograms per cubic meter [2]. When temperature increases to 20°C while maintaining atmospheric pressure, the density decreases to approximately 1.580 kilograms per cubic meter [2] [5]. The relative density compared to air (assigned a value of 1) equals 1.312, indicating that Entonox is heavier than ambient air and will tend to accumulate in lower-lying areas [7] [14].

Critical Temperature and Pressure Coordinates

The critical temperature and pressure parameters for Entonox components provide essential understanding of the mixture's behavior under varying thermodynamic conditions [8] [11] [14]. Pure nitrous oxide exhibits a critical temperature of 36.4°C and a critical pressure of 72.45 bar (7255 kilopascals) [8] [11] [14]. These values represent the conditions above which nitrous oxide cannot exist in liquid form regardless of applied pressure [8] [13].

| Component | Critical Temperature (°C) | Critical Pressure (bar) |

|---|---|---|

| Nitrous Oxide | 36.4 | 72.45 |

| Oxygen | -118.6 | 50.4 |

The critical coordinates establish fundamental thermodynamic boundaries that influence the behavior of Entonox under various storage and operational conditions [8] [14]. Understanding these parameters becomes crucial for predicting phase transitions and maintaining mixture stability across different temperature and pressure ranges [8] [13].

Pseudocritical Temperature and the Poynting Effect in Gas Mixtures

The Poynting effect represents a fundamental thermodynamic phenomenon that enables the formation of stable gaseous mixtures of nitrous oxide and oxygen at pressures significantly exceeding those typically required for nitrous oxide liquefaction [8] [9] [12]. This effect occurs when gaseous oxygen is bubbled through liquid nitrous oxide, resulting in dissolution of the oxygen within the nitrous oxide phase and subsequent vaporization to form a homogeneous gaseous mixture [9] [12].

The pseudocritical temperature of Entonox, defined as the temperature below which the gas mixture separates into constituent components, varies according to storage pressure conditions [8] [10] [12]. For cylinder storage at 137 bar (13,700 kilopascals), the pseudocritical temperature equals -6°C [8] [10] [12] [14]. At pipeline pressures of 4 bar (400 kilopascals), the pseudocritical temperature decreases to -30°C [12] [14].

| Storage Condition | Pressure (bar) | Pseudocritical Temperature (°C) |

|---|---|---|

| Cylinder Storage | 137 | -6 |

| Pipeline Distribution | 4 | -30 |

| Maximum Separation Risk | 116.5 | -5.5 |

The Poynting effect fundamentally alters the critical temperature of nitrous oxide from its pure substance value of +36.4°C to the mixture pseudocritical temperature of -6°C at standard cylinder pressures [8] [13]. This dramatic reduction in critical temperature enables stable gaseous storage of the mixture under conditions that would normally result in nitrous oxide liquefaction [8] [12] [14].

Phase Behavior and Homogeneity Principles

Phase behavior analysis of Entonox reveals complex interactions between temperature, pressure, and mixture stability [8] [9] [10]. Above the pseudocritical temperature, the mixture maintains complete homogeneity with both nitrous oxide and oxygen existing in gaseous phases [8] [10]. Below this critical threshold, phase separation occurs through a process termed lamination, wherein nitrous oxide condenses into liquid form while oxygen remains gaseous [8] [12] [14].

The homogeneity maintenance requires specific storage and handling protocols [8] [10]. Mechanical agitation can restore homogeneity to separated mixtures, though temperature considerations remain critical for sustained stability [8]. When cylinders experience temperatures below the pseudocritical point, liquid nitrous oxide forms in the dependent regions of the container [8] [10].

Recovery from phase separation requires systematic approaches including horizontal storage positioning to maximize surface area contact between phases, maintenance of temperatures above 5°C for minimum 24-hour periods, and controlled agitation procedures [8] [10]. The maximum temperature at which phase separation can occur for 50:50 mixtures equals -5.5°C, occurring at cylinder pressures of approximately 116.5 bar [8] [12].

Solubility Characteristics and Partition Coefficients

Entonox solubility characteristics reflect the individual properties of its constituent gases in various media [5] [6] [14]. The mixture demonstrates limited solubility in water, with reported values of 0.51 liters per kilogram of water at 20°C [5] [7]. This relatively low aqueous solubility influences the mixture's behavior in biological systems and environmental applications [14] [17].

| Solubility Parameter | Value | Conditions |

|---|---|---|

| Water Solubility | 0.51 L/kg | 20°C |

| Partition Coefficient (n-octanol/water) | 0.36 | Standard conditions |

| Blood:Gas Partition Coefficient | 0.47 | Body temperature |

The partition coefficient between n-octanol and water equals 0.36, indicating relatively hydrophilic characteristics compared to highly lipophilic compounds [5] [14]. The blood:gas partition coefficient of 0.47 reflects the mixture's distribution behavior between gaseous and aqueous phases under physiological conditions [14] [17] [19]. This parameter significantly influences the rate of equilibration between inhaled concentrations and blood levels [14] [17].

Nitrous oxide demonstrates approximately fifteen times greater solubility than oxygen in aqueous media [6]. Water dissolves nitrous oxide at concentrations reaching 100 volume percent, while blood plasma achieves dissolution levels of 45 volume percent [6]. These differential solubility characteristics contribute to the overall behavior of the Entonox mixture in various applications [6] [14].

Vapor Pressure Profiles and Boiling Point Determination

The vapor pressure characteristics of Entonox components exhibit significant temperature dependence following established thermodynamic relationships [14] [16]. Pure nitrous oxide demonstrates a boiling point of -88.47°C at standard atmospheric pressure [6] [14] [16] [19]. The saturated vapor pressure of nitrous oxide follows Gay-Lussac's law, showing temperature-sensitive behavior with values of 35 bar at 0°C and 52 bar at 20°C [14].

| Temperature (°C) | Nitrous Oxide Vapor Pressure (bar) |

|---|---|

| 0 | 35.0 |

| 15 | 44.0 |

| 20 | 52.0 |

| 36.4 | 72.45 |

The vapor pressure profile of the Entonox mixture reflects the combined contributions of both constituent gases [14] [16]. At cylinder storage pressures of 137 bar, the mixture remains entirely gaseous above the pseudocritical temperature [8] [14]. The high vapor pressure characteristics enable efficient storage and delivery systems while maintaining mixture stability across operational temperature ranges [14] [19].

Oxygen exhibits a significantly lower boiling point of -183.1°C at standard atmospheric pressure, contributing to the overall vapor pressure profile of the mixture [6]. The differential vapor pressure characteristics between nitrous oxide and oxygen create the thermodynamic conditions necessary for the Poynting effect and subsequent mixture stability [8] [14].

Thermodynamic Property Analysis

Comprehensive thermodynamic analysis of Entonox encompasses various thermal and mechanical properties that govern mixture behavior under diverse conditions [14] [16] [24]. The heat capacity characteristics reflect the molecular structure and intermolecular interactions of the constituent gases [16] [24]. Thermal conductivity values influence heat transfer processes during storage, handling, and application procedures [24] [25].

| Thermodynamic Property | Nitrous Oxide | Oxygen | Units |

|---|---|---|---|

| Heat Capacity (Cp) | 0.859 | 0.918 | kJ/(kg·K) |

| Heat Capacity (Cv) | 0.664 | 0.658 | kJ/(kg·K) |

| Thermal Conductivity | 17.651 | 26.3 | mW/(m·K) |

| Viscosity | 1.436 × 10⁻⁴ | 2.018 × 10⁻⁴ | Po |

The compressibility factor analysis provides insight into deviations from ideal gas behavior under various pressure and temperature conditions [16]. Nitrous oxide exhibits compressibility factors ranging from 0.993 to 0.995 across typical operational temperature ranges, indicating near-ideal gas behavior under most practical conditions [16]. The ratio of specific heats (gamma) for nitrous oxide equals approximately 1.28, reflecting its molecular structure and rotational energy contributions [16] [19].